

# Validated HPLC Method for the Quantification of (-)-Tracheloside: An Application Note

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## Compound of Interest

Compound Name: (-)-Tracheloside

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **(-)-tracheloside**, a bioactive lignan glycoside found in various plant species, including those of the *Trachelospermum* genus. The method utilizes a reversed-phase C18 column with a gradient elution of methanol and water, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness. This method is suitable for the quality control of raw plant materials, extracts, and finished products containing **(-)-tracheloside**.

## Introduction

**(-)-Tracheloside** is a dibenzylbutyrolactone lignan glycoside that has garnered significant interest for its potential pharmacological activities. As research into its therapeutic applications progresses, the need for a reliable and validated analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of natural products due to its high resolution, sensitivity, and reproducibility.<sup>[1][2]</sup> This application note provides a comprehensive protocol for a validated HPLC method for the quantification of **(-)-tracheloside**, intended to support researchers and drug development professionals in their work.

## Experimental

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been optimized for the separation and quantification of **(-)-tracheloside**.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm)[3]
Mobile Phase A	Water
Mobile Phase B	Methanol[3]
Gradient Elution	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	230 nm[3]
Injection Volume	10 µL

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A (Water)	% Mobile Phase B (Methanol)
0	70	30
15	40	60
25	10	90
30	10	90
31	70	30
40	70	30

## Standard and Sample Preparation

### 2.2.1. Standard Solution Preparation

A stock solution of **(-)-tracheloside** reference standard (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

### 2.2.2. Sample Preparation from Plant Material

For the extraction of **(-)-tracheloside** from plant material, the following procedure is recommended:

- Accurately weigh 1.0 g of powdered plant material.
- Add 20 mL of 70% methanol.[\[4\]](#)
- Sonicate for 30 minutes.[\[4\]](#)
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[\[5\]](#)

## Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).<sup>[6][7]</sup>

## Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of **(-)-tracheloside**, and a sample extract. The retention time of the peak in the sample extract matched that of the standard, and no interfering peaks were observed at the retention time of **(-)-tracheloside** in the blank chromatogram.

## Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of **(-)-tracheloside** standard solutions (5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linear Range	5 - 100 µg/mL
Regression Equation	$y = mx + c$
Correlation Coefficient ( $r^2$ )	> 0.999

## Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of **(-)-tracheloside** standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spiked Level	Mean Recovery (%)	RSD (%)
80%	99.5	1.2
100%	101.2	0.9
120%	98.9	1.5

## Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.

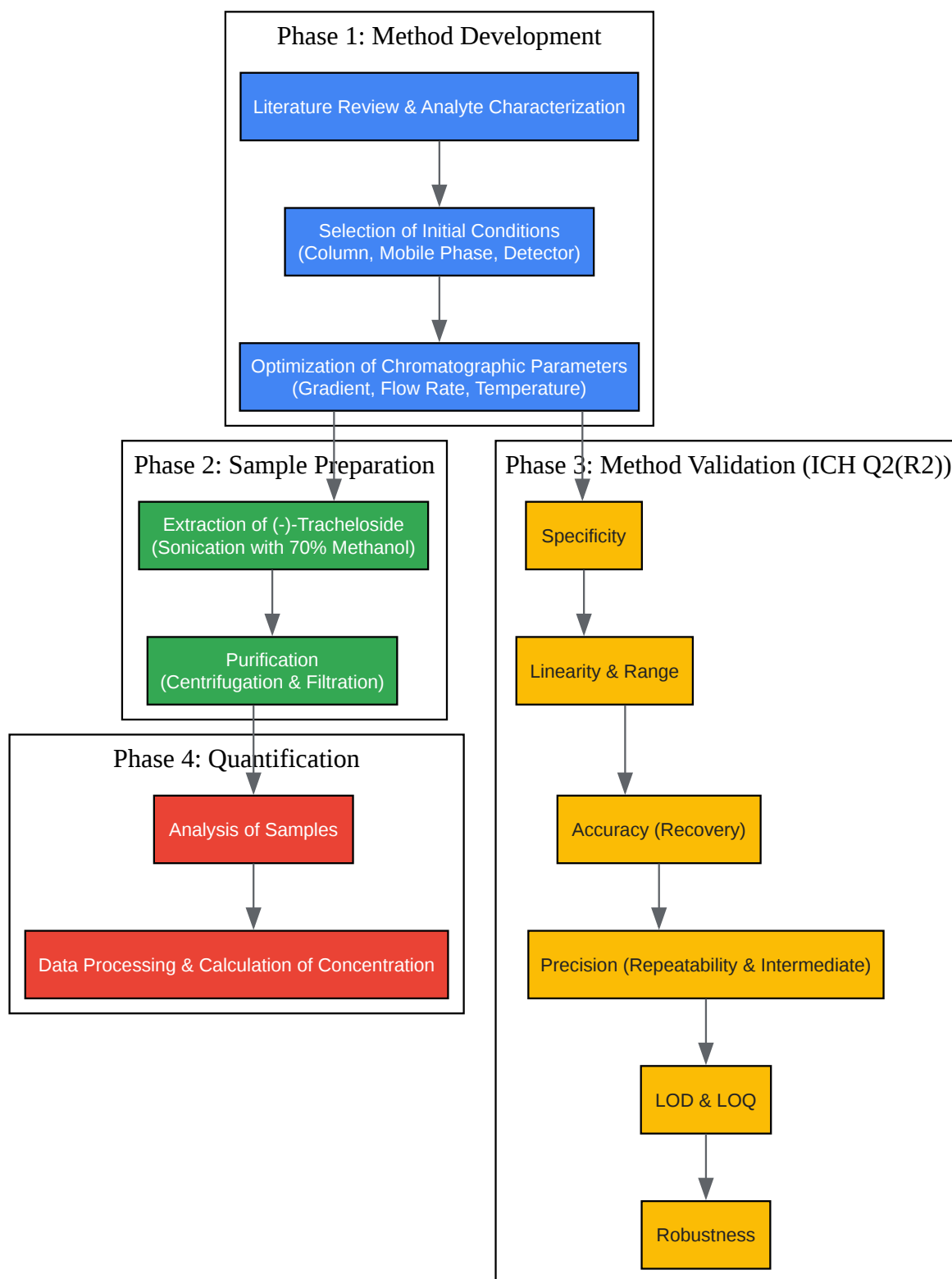
Precision	RSD (%)
Repeatability (Intra-day)	< 1.5%
Intermediate Precision (Inter-day)	< 2.0%

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

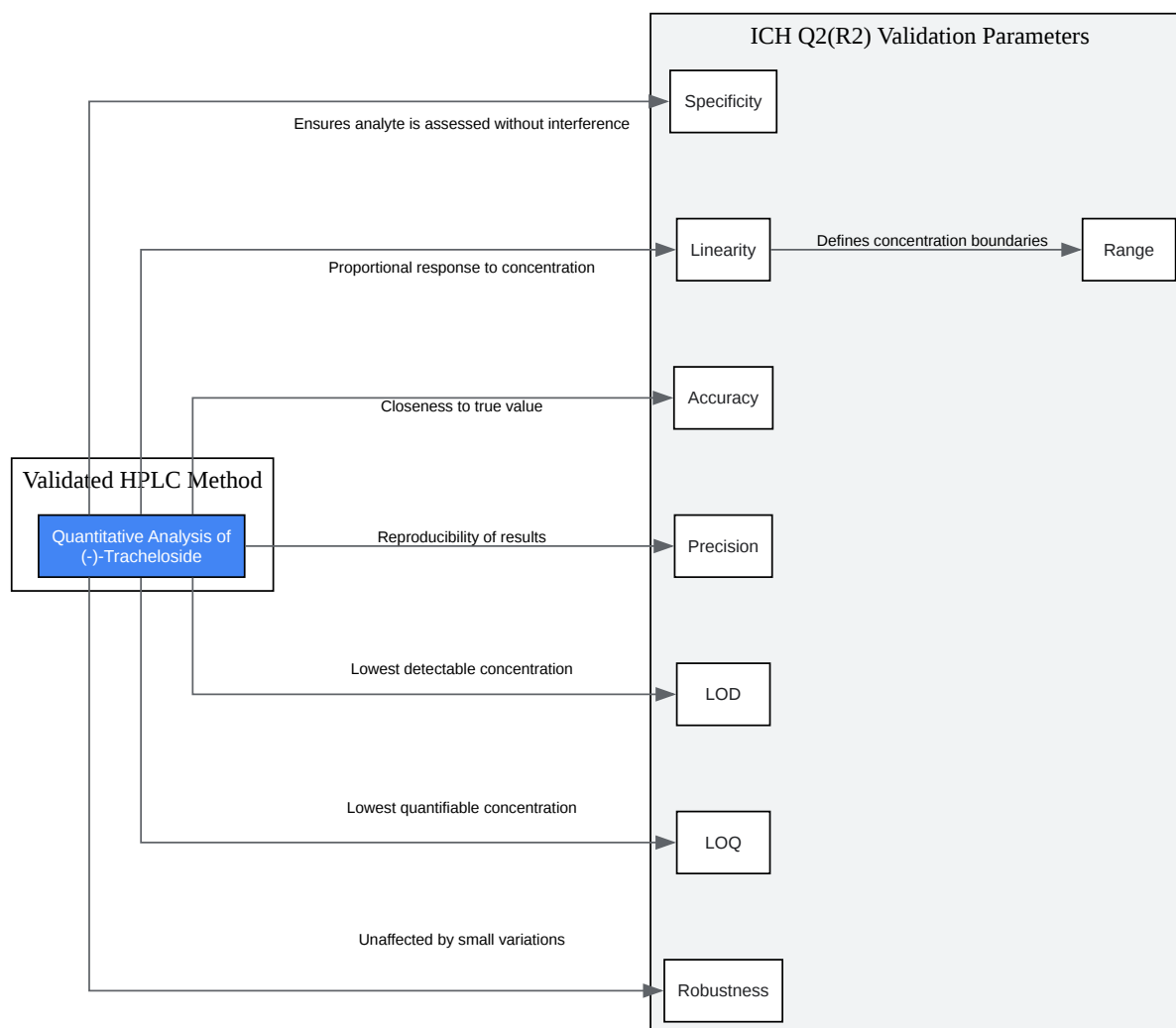
Parameter	Result (µg/mL)
LOD	0.5
LOQ	1.5

## Visualization of Workflows



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Caption: Workflow for HPLC Method Development and Validation.



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Caption: Relationship of HPLC Method to Validation Parameters.

## Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of **(-)-tracheloside** in plant materials. The method has been thoroughly validated and meets the requirements for analytical procedures used in quality control and drug development. The detailed protocol and validation data provide a solid foundation for researchers and scientists working with **(-)-tracheloside**.

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